

Dyrk1A-IN-10: A Technical Guide to its Role in Cellular Signaling

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Compound of Interest

Compound Name: Dyrk1A-IN-10

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Abstract

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a highly conserved protein kinase that plays a critical role in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Its dysregulation is implicated in various pathologies, most notably Down syndrome, Alzheimer's disease, and certain cancers.[1][2]

Dyrk1A-IN-10 is a potent and selective macrocyclic inhibitor of DYRK1A, representing a valuable chemical tool for dissecting the intricate signaling networks governed by this kinase and a promising scaffold for therapeutic development. This technical guide provides an in-depth overview of the role of **Dyrk1A-IN-10** in key cellular signaling pathways, supported by quantitative data, detailed experimental protocols, and visual pathway representations.

Introduction to DYRK1A

DYRK1A is a member of the CMGC group of serine/threonine kinases that uniquely autophosphorylates a tyrosine residue in its activation loop, leading to its activation.[3] It is ubiquitously expressed, with particularly high levels in the developing central nervous system.[4] The gene encoding DYRK1A is located on chromosome 21, and its overexpression is a significant contributor to the cognitive deficits associated with Down syndrome.[5][6]

DYRK1A phosphorylates a diverse array of substrates, including transcription factors, splicing factors, and cytoskeletal proteins, thereby modulating a wide range of cellular functions.[5] Its

multifaceted nature makes it a compelling target for therapeutic intervention in numerous diseases.

Mechanism of Action of Dyrk1A-IN-10

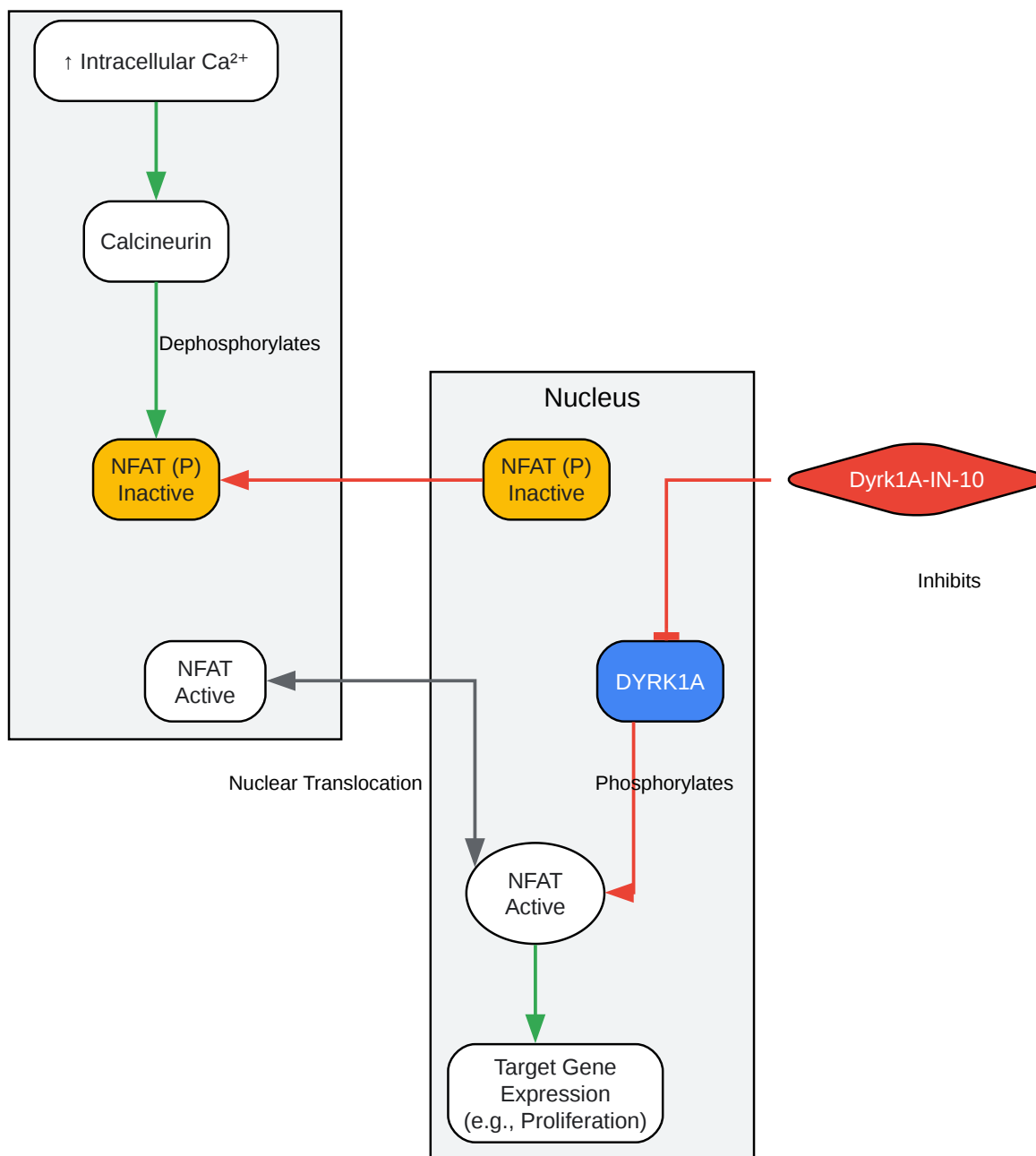
Dyrk1A-IN-10, referred to as compound 10 in its primary characterization study, is a macrocyclic compound designed for high-potency and selective inhibition of DYRK1A.[7] Like many kinase inhibitors, it functions as an ATP-competitive inhibitor, binding to the active site of the DYRK1A enzyme and preventing the transfer of a phosphate group to its substrates. This blockade of DYRK1A's catalytic activity allows for the precise investigation of its downstream signaling effects.

Dyrk1A-IN-10 in Key Cellular Signaling Pathways

Inhibition of DYRK1A by **Dyrk1A-IN-10** can significantly perturb several critical signaling cascades. The following sections detail these pathways and the consequences of their modulation.

The Calcineurin/NFAT Signaling Pathway

The Nuclear Factor of Activated T-cells (NFAT) family of transcription factors are key regulators of cell differentiation, proliferation, and adaptation. In a resting state, NFAT proteins are phosphorylated and reside in the cytoplasm. Upon stimulation that increases intracellular calcium levels, the phosphatase calcineurin is activated and dephosphorylates NFAT, leading to its nuclear translocation and activation of target gene expression.[2] DYRK1A acts as a negative regulator of this pathway by phosphorylating NFAT proteins in the nucleus, which promotes their export back to the cytoplasm, thereby terminating the signal.[2] Inhibition of DYRK1A by **Dyrk1A-IN-10** is expected to prolong the nuclear residency of NFAT, enhancing its transcriptional activity. This has significant implications for conditions like diabetes, where promoting the proliferation of pancreatic β -cells via NFAT activation is a therapeutic goal.[2]

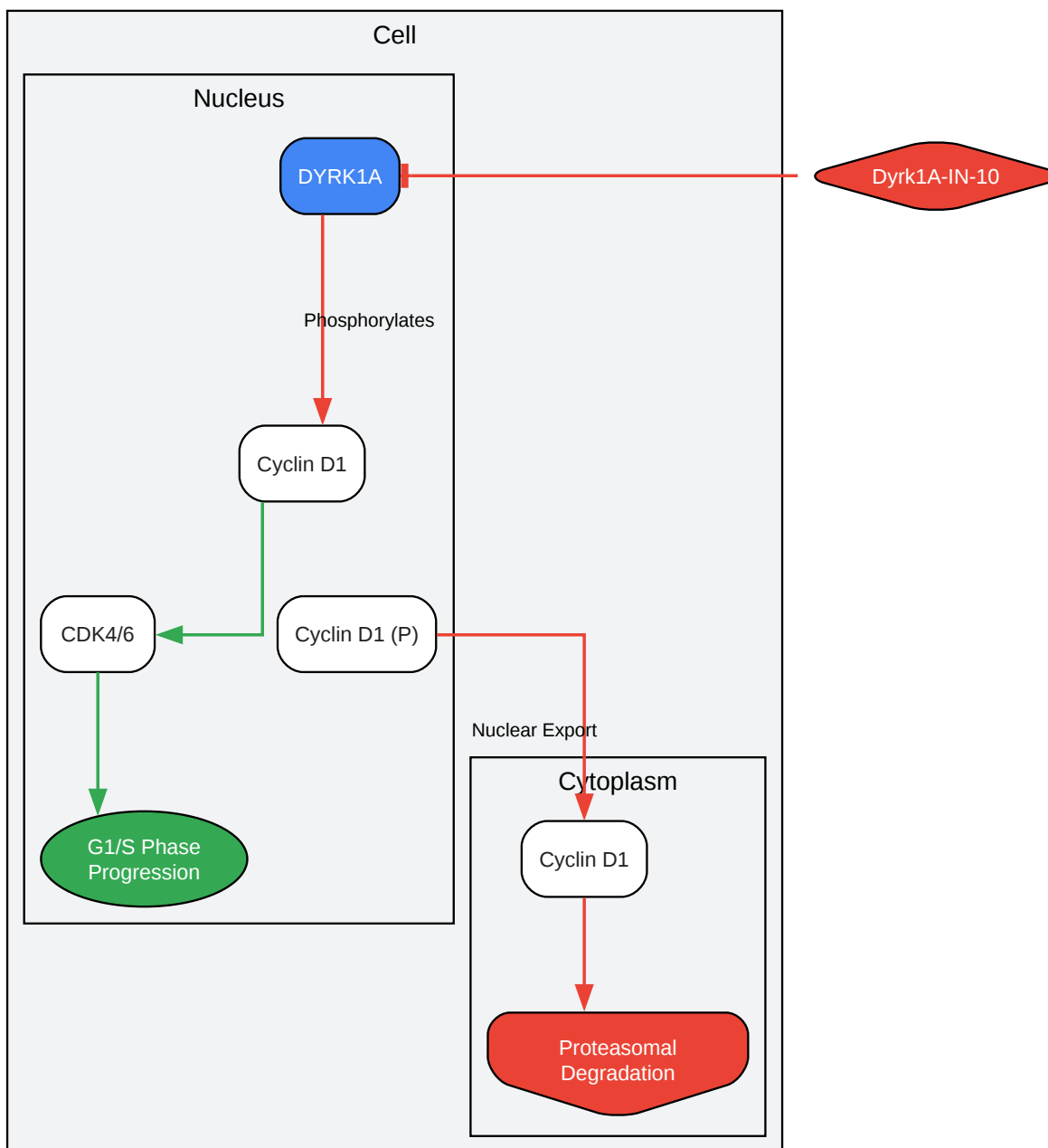


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Caption: Dyrk1A-IN-10 modulates the Calcineurin/NFAT signaling pathway.

Cell Cycle Regulation via Cyclin D1

DYRK1A is a known negative regulator of the G1 to S phase transition in the cell cycle.[8] One mechanism by which it exerts this control is through the phosphorylation of Cyclin D1. This phosphorylation event can lead to the nuclear export and subsequent degradation of Cyclin D1, a key protein required for cell cycle progression.[9] By inhibiting DYRK1A, **Dyrk1A-IN-10** can prevent Cyclin D1 phosphorylation, leading to its nuclear accumulation and promoting cell cycle entry. This has context-dependent implications; in cancer, this could be pro-tumorigenic, while in regenerative medicine, it could be beneficial.[10]

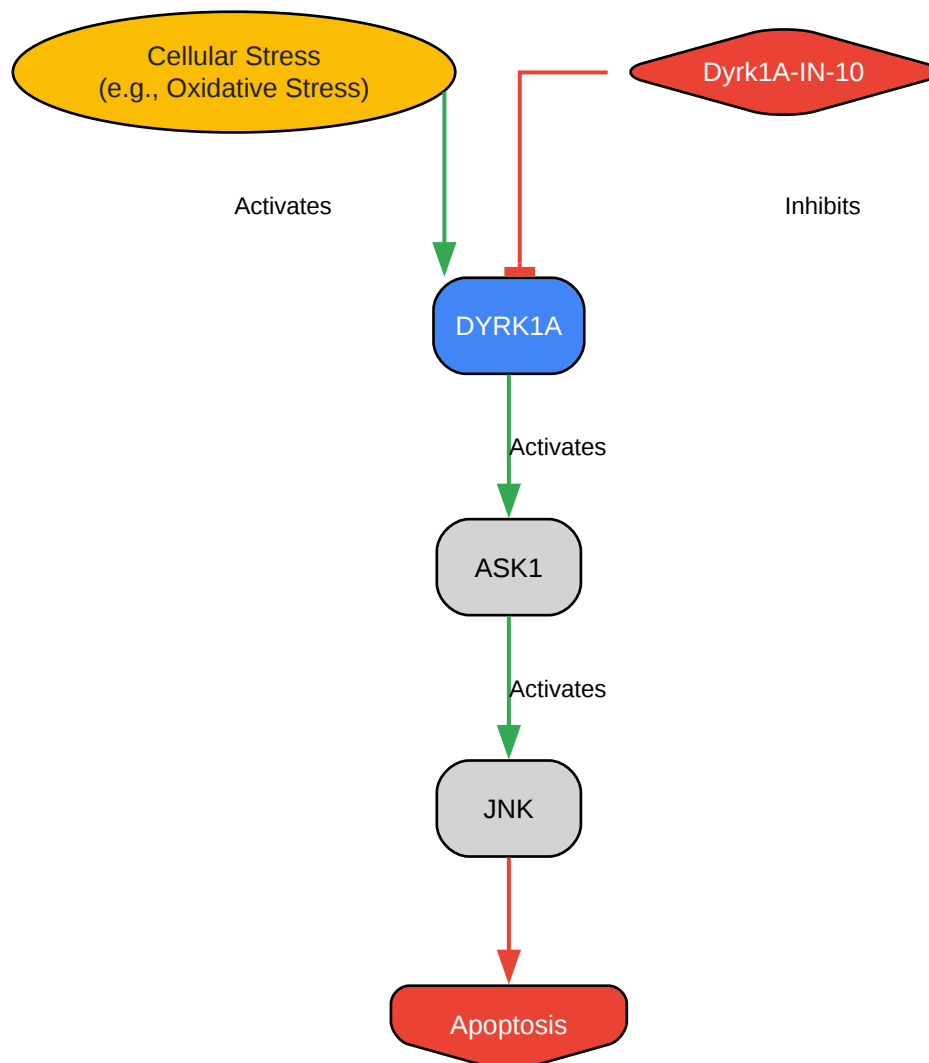


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Caption: Dyrk1A-IN-10's effect on cell cycle control via Cyclin D1.

Apoptosis Regulation via the ASK1-JNK Pathway

The Apoptosis signal-regulating kinase 1 (ASK1) - c-Jun N-terminal kinase (JNK) signaling pathway is a key cascade involved in cellular stress responses and apoptosis. Under various cell death-inducing conditions, DYRK1A can be activated and subsequently interact with and positively regulate ASK1.[11] This leads to the activation of the downstream JNK signaling cascade, culminating in apoptosis. The use of **Dyrk1A-IN-10** can block this pro-apoptotic signal by preventing the DYRK1A-mediated activation of ASK1, thereby promoting cell survival.

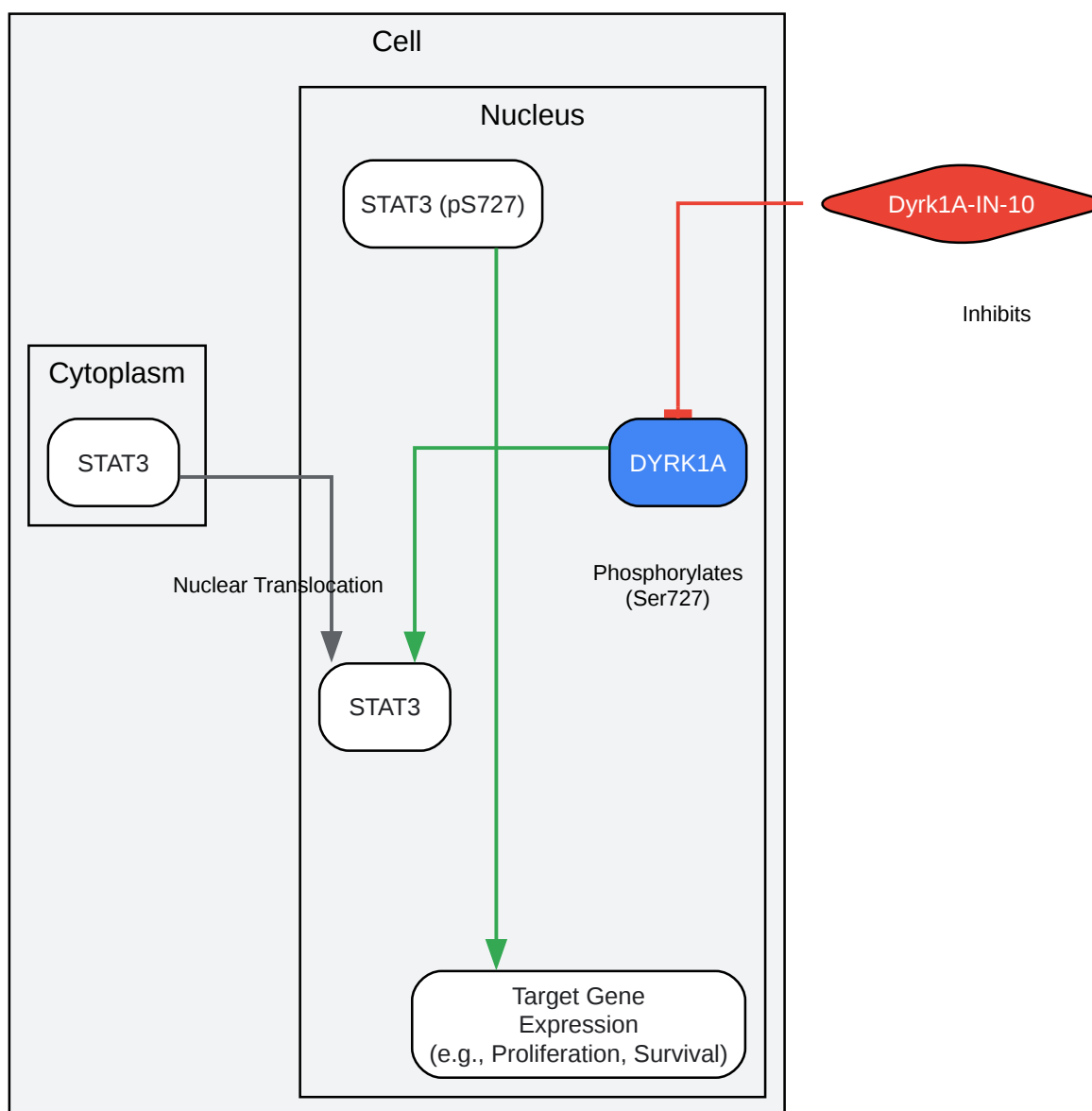


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Caption: Inhibition of the pro-apoptotic ASK1-JNK pathway by **Dyrk1A-IN-10**.

Regulation of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor involved in cell proliferation, survival, and differentiation. DYRK1A has been shown to phosphorylate STAT3 at Serine 727, which can enhance its transcriptional activity.[10][12] This has been particularly noted in the context of astrogliogenesis in Down syndrome models and in certain cancers like non-small cell lung cancer.[10][12] **Dyrk1A-IN-10**, by inhibiting DYRK1A, can reduce STAT3 Ser727 phosphorylation, thereby attenuating its activity and impacting downstream cellular processes.



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Caption: Dyrk1A-IN-10 modulation of STAT3 transcriptional activity.

Quantitative Data

The potency and selectivity of **Dyrk1A-IN-10** (compound 10) have been characterized through in vitro kinase assays.^[7]

Table 1: In Vitro Inhibitory Activity of Dyrk1A-IN-10

Kinase Target	IC ₅₀ (nM)
DYRK1A	1.1
DYRK1B	1.3

Data sourced from Zhang et al. (2022).^[7]

Table 2: Selectivity Profile of Dyrk1A-IN-10 against a Panel of Off-Target Kinases

Kinase Target	IC ₅₀ (nM)	Fold Selectivity vs. DYRK1A
JNK1	1130	~1027-fold
JNK2	1100	~1000-fold
JNK3	>10,000	>9090-fold
FAK	90	~82-fold
RSK1	82	~75-fold
RSK2	80	~73-fold
RSK3	61	~55-fold

Data sourced from Zhang et al. (2022).^[7] The selectivity profile demonstrates that **Dyrk1A-IN-10** is a highly selective inhibitor for the DYRK1A/B subfamily.

Experimental Protocols

The following are generalized protocols based on methodologies used to characterize **Dyrk1A-IN-10** and other DYRK1A inhibitors.

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **Dyrk1A-IN-10** against DYRK1A.

Materials:

- Recombinant human DYRK1A enzyme
- Kinase substrate (e.g., DYRKtide peptide)
- **Dyrk1A-IN-10** (serial dilutions)
- ATP (radiolabeled [γ -³²P]ATP or for use with ADP-Glo™ assay)
- Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β -glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- ADP-Glo™ Kinase Assay kit (Promega) or P81 phosphocellulose paper and scintillation counter
- Microplate reader

Workflow Diagram:



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Caption: Workflow for an in vitro kinase inhibition assay.

Procedure:

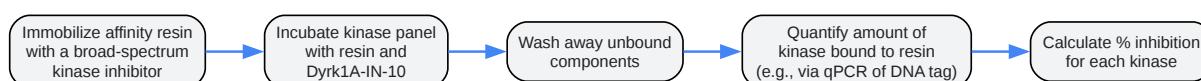
- Prepare serial dilutions of **Dyrk1A-IN-10** in DMSO, followed by dilution in kinase reaction buffer.
- In a 96-well plate, add the DYRK1A enzyme and the peptide substrate to each well.
- Add the diluted **Dyrk1A-IN-10** or vehicle control (DMSO) to the respective wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
- Terminate the reaction and quantify the amount of ADP produced (using the ADP-Glo™ assay) or the amount of phosphate incorporated into the substrate (using the phosphocellulose paper method).
- Data is normalized to controls (0% inhibition for vehicle, 100% inhibition for no enzyme).
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinase Selectivity Profiling

Objective: To assess the selectivity of **Dyrk1A-IN-10** against a broad panel of human kinases.

Methodology: This is typically performed as a fee-for-service by specialized companies (e.g., Eurofins DiscoverX KINOMEScan™, ThermoFisher SelectScreen™). The general principle involves a competition binding assay where the test compound (**Dyrk1A-IN-10**) competes with a tagged, immobilized ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is quantified, and a lower signal indicates stronger competition from the test compound. Results are often reported as percent inhibition at a fixed concentration (e.g., 1 μM) or as dissociation constants (K_d).

Workflow Diagram:



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Caption: General workflow for kinase selectivity profiling.

Conclusion

Dyrk1A-IN-10 is a highly potent and selective inhibitor of DYRK1A. Its ability to modulate key cellular signaling pathways, including those governing cell cycle, apoptosis, and transcription factor activity, makes it an invaluable tool for biomedical research. The quantitative data and protocols provided in this guide offer a framework for utilizing **Dyrk1A-IN-10** to further elucidate the complex biology of DYRK1A and to explore its therapeutic potential in a range of human diseases.

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